molecular formula C16H23NO2 B14844490 2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide

2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14844490
M. Wt: 261.36 g/mol
InChI Key: HSFMZTUETDCZQY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with a benzene derivative, which undergoes a series of reactions including alkylation, cyclopropanation, and amidation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-cyclopropoxy-N,N-dimethylaniline
  • 2-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide

Uniqueness

2-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-16(2,3)14-9-8-12(19-11-6-7-11)10-13(14)15(18)17(4)5/h8-11H,6-7H2,1-5H3

InChI Key

HSFMZTUETDCZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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